2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
2-cyclopropyl-4-(oxolan-2-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-10-6-8(9-2-1-5-15-9)12-11(13-10)7-3-4-7/h6-7,9H,1-5H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMHJMBTOPWOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC(=O)NC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring with a cyclopropyl group at the 2-position and a tetrahydrofuran moiety at the 6-position, along with a hydroxyl group at the 4-position. This specific arrangement enhances its chemical reactivity and biological interactions. The presence of both cyclopropyl and tetrahydrofuran groups introduces unique steric and electronic properties, making it an interesting candidate for drug development.
Biological Activity
Research indicates that pyrimidine derivatives, including 2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol, exhibit diverse biological activities:
- Anti-inflammatory Activity : Compounds in this class have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief.
- Antiviral Properties : Some studies suggest that pyrimidine derivatives may act as inhibitors of viral replication. The compound's structure may enhance its interaction with viral targets, potentially leading to effective antiviral agents.
- Anticancer Potential : There is growing interest in the anticancer properties of pyrimidine derivatives. The unique structure of 2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol may improve its efficacy against various cancer cell lines.
Synthesis Methods
The synthesis of 2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol can be achieved through several methods, including:
- Multi-step Organic Reactions : Utilizing specific reagents and conditions to construct the desired heterocyclic framework.
- Optimized Reaction Conditions : Employing continuous flow reactors to enhance yield and purity during large-scale production.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Inhibition Studies :
- A study demonstrated that derivatives of pyrimidine can effectively inhibit COX enzymes, with varying degrees of potency based on structural modifications. The specific interactions of 2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol with these enzymes warrant further investigation.
- Antiviral Activity :
- Pharmacokinetic Properties :
Comparative Analysis
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-Cyclopropylpyrimidin-4(3H)-one | Lacks tetrahydrofuran moiety | Simpler structure |
| 6-(Tetrahydrofuran) pyrimidine derivatives | Varying substitutions on pyrimidine | Different biological activities |
| 4-Hydroxy-pyrimidines | Hydroxyl group present | Different substituents affect reactivity |
The combination of cyclopropyl and tetrahydrofuran groups in 2-Cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidin-4-ol may lead to distinct pharmacological profiles, enhancing its potential as a candidate for further research in drug development.
Comparison with Similar Compounds
Structural and Physicochemical Properties
A key structural analog is 2-Isopropyl-6-methylpyrimidin-4-ol (HMDB0245733), which shares the pyrimidin-4-ol core but differs in substituents. Below is a comparative analysis:
Key Observations :
- The cyclopropyl group in the target compound introduces steric hindrance and rigidity compared to the isopropyl group in HMDB0245733, which may influence binding pocket interactions.
Preparation Methods
Synthesis of Pyrimidine Core and Key Intermediates
The starting point is often a suitably substituted pyrimidine derivative, such as 4,6-dichloropyrimidine or related halogenated pyrimidines, which allow for selective nucleophilic substitution.
Step 1: Nucleophilic substitution at the 6-position
The 6-position is typically functionalized by nucleophilic substitution with a tetrahydrofuran-2-yl nucleophile or a protected derivative thereof. This reaction is carried out in polar aprotic solvents such as tetrahydrofuran (THF) or 2-methyl tetrahydrofuran, often at low to moderate temperatures (0°C to 35°C) to control regioselectivity and minimize side reactions.Step 2: Introduction of the cyclopropyl group at the 2-position
The 2-position substitution with a cyclopropyl group can be achieved by reaction with cyclopropylamine or cyclopropyl organometallic reagents under controlled conditions. Palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination have been reported for related pyrimidine derivatives, facilitating the installation of cyclopropyl substituents with high selectivity and yield.
Hydroxylation at the 4-Position
The hydroxyl group at the 4-position is introduced either by direct hydroxylation of a suitable precursor or by displacement of a leaving group such as chlorine with hydroxide under mild conditions to avoid degradation of sensitive substituents.
Purification and Isolation
After synthesis, the product is purified through:
- Extraction with suitable organic solvents (e.g., dichloromethane).
- Drying over anhydrous sodium sulfate.
- Filtration through celite beds.
- Concentration under reduced pressure at controlled temperatures (50-55°C).
- Crystallization or precipitation using solvents such as isopropyl alcohol, sometimes in the presence of acids like L-(+)-tartaric acid to form salts, improving purity and handling.
The isolation typically involves cooling the reaction mixture gradually and filtering the precipitated product, followed by washing with chilled solvents (e.g., n-heptane or isopropyl alcohol) and drying under suction.
Reaction Conditions and Parameters
| Step | Reaction Type | Reagents/Solvents | Temperature Range | Time | Notes |
|---|---|---|---|---|---|
| 1 | Nucleophilic substitution (6-position) | Tetrahydrofuran, potassium carbonate | 0°C to 35°C | 15-25 hours | Control to avoid side reactions |
| 2 | Cyclopropyl group introduction (2-position) | Cyclopropylamine or Pd-catalyst with boronic ester | Ambient to moderate heating | Several hours | Pd-catalyzed cross-coupling preferred |
| 3 | Hydroxylation (4-position) | Hydroxide source or displacement reagent | Room temperature | Several hours | Mild conditions to preserve substituents |
| 4 | Purification | Dichloromethane, isopropyl alcohol, L-(+)-tartaric acid | 0°C to 55°C | Multiple hours | Crystallization and washing steps |
Representative Example from Patent Literature
According to patent WO2012172426A1, a related synthetic procedure involves:
- Stirring the hydroxy compound with hydrochloric acid and methanol for 18 hours.
- Reaction with 2,2-dimethoxypropane and concentrated hydrochloric acid in acetone.
- Use of benzyl chloroformate in the presence of potassium carbonate in 4-methyl-2-pentanone and water to form carbamic acid esters.
- Purification by column chromatography using silica gel with dichloromethane:methanol mixtures.
- Final isolation by filtration and washing with chilled n-heptane and isopropyl alcohol, followed by suction drying.
This method emphasizes solvent choice (e.g., tetrahydrofuran, 2-methyl tetrahydrofuran, dichloromethane) and temperature control (-20°C to 80°C, optimally 0°C to 35°C) to optimize yield and purity.
Summary Table of Key Preparation Steps
| Preparation Step | Key Reagents | Solvent | Temperature | Time | Outcome |
|---|---|---|---|---|---|
| 6-position substitution | Tetrahydrofuran-2-yl nucleophile, K2CO3 | THF or 2-MeTHF | 0-35°C | 15-25 h | Pyrimidine substituted at 6-position |
| 2-position cyclopropylation | Cyclopropylamine or Pd-catalyst with boronic ester | Ethanol or compatible solvent | Ambient to moderate heat | Several hours | Introduction of cyclopropyl group |
| 4-position hydroxylation | Hydroxide or displacement reagent | Methanol, HCl | Room temp | 18 h | Formation of 4-hydroxy group |
| Purification and isolation | Isopropyl alcohol, L-(+)-tartaric acid | Various | 0-55°C | Several hours | Pure crystalline product |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
